Product packaging for 3-(Iodomethyl)oxane(Cat. No.:CAS No. 32730-60-2)

3-(Iodomethyl)oxane

Cat. No.: B2530302
CAS No.: 32730-60-2
M. Wt: 226.057
InChI Key: UFXLWDZIZHVRJG-UHFFFAOYSA-N
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Description

3-(Iodomethyl)oxane, also known as tetrahydro-3-(iodomethyl)-2H-pyran, is a chemical building block with the CAS number 32730-60-2 and a molecular weight of 226.057 g/mol . Its molecular formula is C 6 H 11 IO . The compound features an oxane (tetrahydropyran) ring, a common structural motif in organic chemistry and complex natural products, which is functionalized with an iodomethyl group at the 3-position. This iodide moiety makes the molecule a valuable intermediate in synthetic organic chemistry, particularly in nucleophilic substitution reactions (S N 2), metal-catalyzed cross-couplings such as Suzuki or Negishi reactions, and as a versatile alkylating agent . Researchers can utilize this compound to introduce a tetrahydropyran-containing chain into more complex molecular architectures, facilitating the exploration of new pharmaceuticals, agrochemicals, and materials. This product is intended for research and development purposes only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11IO B2530302 3-(Iodomethyl)oxane CAS No. 32730-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(iodomethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXLWDZIZHVRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodomethyl Oxane and Analogous Structures

Direct Iodination Approaches

Direct iodination methods focus on converting a suitable precursor, typically containing a hydroxymethyl group, into the desired iodomethyl functionality.

Iodine-Mediated Cyclizations

Iodine-mediated cyclization, often referred to as iodoetherification, is a powerful method for the synthesis of substituted cyclic ethers, including tetrahydropyrans. thieme-connect.comresearchgate.netnih.gov This reaction involves the electrophilic activation of an alkene by an iodine source, followed by an intramolecular attack by a tethered hydroxyl group to form the cyclic ether. researchgate.net The process is typically carried out under mild conditions, often using molecular iodine (I₂) in the presence of a base to neutralize the generated acid. researchgate.net The stereochemical outcome of the cyclization can often be controlled by the substrate's geometry, leading to specific diastereomers. thieme-connect.comresearchgate.net For instance, the formation of trans or cis products in substituted tetrahydropyrans can be rationalized by chair-like transition states that minimize allylic strain. thieme-connect.comresearchgate.net

While direct examples for 3-(iodomethyl)oxane are not prevalent in the provided results, the iodoetherification of homoallylic alcohols is a well-established route to 2-(iodomethyl) substituted tetrahydropyrans. thieme-connect.comresearchgate.net This strategy has been utilized in the synthesis of various natural products containing the tetrahydropyran (B127337) moiety. mdpi.com

Appel Reaction and Variants

The Appel reaction provides a reliable method for converting alcohols into alkyl iodides. synarchive.comorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to transform a primary alcohol, such as that in 3-(hydroxymethyl)oxane, into the corresponding iodide. synarchive.comacs.org The reaction proceeds through the formation of an oxyphosphonium intermediate, which is subsequently displaced by the iodide ion in an SN2 fashion. organic-chemistry.orgalfa-chemistry.com This method is known for its mild conditions and high yields. organic-chemistry.orgalfa-chemistry.com

A common protocol involves treating the alcohol with a pre-formed complex of triphenylphosphine and iodine, often in a solvent like dichloromethane (B109758) or ether. synarchive.com The use of imidazole (B134444) is also common to facilitate the reaction. synarchive.com

Intramolecular Cyclization Strategies for Oxane Ring Formation

An alternative to direct iodination is the construction of the oxane ring from an acyclic precursor that already contains the necessary carbon skeleton and functional groups.

Williamson Ether Synthesis Principles in Cyclic Ether Formation

The intramolecular Williamson ether synthesis is a fundamental and widely used method for forming cyclic ethers. acs.orgacs.orgmasterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction with a tethered alkyl halide to close the ring. masterorganicchemistry.comlibretexts.orgkhanacademy.org For the synthesis of a 3-substituted oxane, this would typically involve a 1,5-halohydrin.

The success of the intramolecular Williamson ether synthesis is dependent on the rate of cyclization versus potential side reactions. While the formation of five- and six-membered rings is generally favored, the kinetics can be influenced by the specific substrate and reaction conditions. acs.org Strong, non-nucleophilic bases such as sodium hydride (NaH) are commonly employed to generate the alkoxide. masterorganicchemistry.comlibretexts.org

Reactant TypeBaseProductRing Size
1,3-halohydrinNaHOxetane (B1205548)4
1,4-halohydrinNaHTetrahydrofuran5
1,5-halohydrinNaHTetrahydropyran (Oxane)6

Halohydrin-Mediated Cyclization Pathways

Halohydrins are key intermediates in the synthesis of cyclic ethers. utdallas.edu The formation of an epoxide from a halohydrin through intramolecular Williamson ether synthesis is a classic example. idsi.md This principle can be extended to the formation of larger rings. The cyclization of a δ-halocarbanion, formed from a halohydrin derivative, can lead to tetrahydropyran structures. researchgate.net

The synthesis of rose oxide, a tetrahydropyran derivative, can proceed through a halohydrin intermediate. google.com The halohydrin can be converted to an epoxide, which then rearranges to form the diol precursors for cyclization. google.com

Prins Cyclization and Related Reactions for Tetrahydropyran Derivatives

The Prins reaction is a powerful acid-catalyzed carbon-carbon bond-forming reaction between an aldehyde or ketone and a homoallylic alcohol, which results in the formation of a tetrahydropyran ring. acs.orgingentaconnect.comresearchgate.net The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the intramolecular alkene. nih.gov The stereoselectivity of the Prins cyclization is often high and can be attributed to a chair-like transition state. mdpi.com

Modifications of the Prins reaction, such as the silyl-Prins cyclization, utilize alkenylsilanes as nucleophiles and allow for the synthesis of functionalized tetrahydropyrans. rsc.orgacs.org The choice of Lewis acid can influence the reaction pathway and the resulting products. acs.org Tandem reactions, such as an ene reaction followed by a Prins cyclization, have also been developed to create tetrasubstituted tetrahydropyrans in a single step. csic.es While not a direct synthesis of this compound, the Prins reaction is a cornerstone for creating the core tetrahydropyran structure, which can then be further functionalized. nih.govbeilstein-journals.org

ReactionKey ReactantsCatalystProduct Type
Prins CyclizationHomoallylic alcohol, AldehydeBrønsted or Lewis AcidSubstituted Tetrahydropyran
Silyl-Prins CyclizationAlkenylsilane, AldehydeLewis Acid (e.g., TMSOTf)Dihydropyran or Tetrahydropyran
Tandem Ene/PrinsAlkene, AldehydeIron(III) saltsTetrasubstituted Tetrahydropyran

Transition Metal-Catalyzed Syntheses of Iodomethyl Oxanes

Transition metal catalysis offers powerful and efficient routes for the construction of complex cyclic ethers. sioc-journal.cnmdpi.com Various metals have been employed to facilitate the formation of the oxane ring, each with unique catalytic properties. beilstein-journals.org

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of oxygen heterocycles is well-documented. dokumen.pub Palladium-catalyzed reactions, such as the intramolecular cyclization of appropriate precursors, can be employed to construct the oxane skeleton. sioc-journal.cnd-nb.info For instance, a sequence involving a palladium-catalyzed ring-closing metathesis followed by formate (B1220265) reduction has been developed for preparing O-heterocycles with an exocyclic olefin, which can be a precursor to the this compound structure. researchgate.net The versatility of palladium catalysts allows for a range of transformations, including cross-coupling reactions that can introduce the necessary functionality for subsequent iodocyclization. scholaris.ca A notable example is the palladium-catalyzed intramolecular alkoxylation of C(sp³)–H bonds, which provides a direct method for constructing cyclic ethers. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Oxane Synthesis
Reaction TypeCatalyst/ReagentsKey TransformationReference
Ring-Closing Metathesis/Formate ReductionPalladium catalystFormation of O-heterocycles with an exocyclic olefin researchgate.net
Intramolecular AlkoxylationPd(OAc)₂ / PhI(OAc)₂ / AcOHDirect C(sp³)–H bond functionalization to form cyclic ethers rhhz.net
Iodo-Cyclization/Cross-CouplingPalladium catalystOne-pot synthesis of functionalized heterocycles nih.gov

Gold catalysis has emerged as a powerful tool for the synthesis of heterocycles, particularly through the activation of alkynes. acs.orgbeilstein-journals.orgwwu.edutandfonline.comarkat-usa.org Gold(I) complexes are highly effective in promoting the intramolecular addition of oxygen nucleophiles to carbon-carbon multiple bonds, leading to the formation of cyclic ethers. nih.gov This methodology is particularly relevant for the synthesis of oxane derivatives. nih.gov For example, gold(I)-catalyzed cycloisomerization of 2-alkynyl-1,5-diols can produce tetrahydropyran structures. beilstein-journals.org The mechanism often involves the activation of an alkyne by the gold catalyst, making it susceptible to nucleophilic attack by a hydroxyl group. universiteitleiden.nl This strategy has been successfully applied in the synthesis of various oxygen-containing heterocycles. mdpi.com

Table 2: Gold(I)-Catalyzed Cyclization Reactions
Substrate TypeCatalystProduct TypeKey FeatureReference
Homopropargylic ethers with pendent nucleophilesElectrophilic gold catalystsSaturated heterocyclic ketonesReaction proceeds via alkyne hydration and conjugate addition acs.org
2-Alkynyl-1,5-diolsGold(I) chlorideTetrahydropyransEfficient cycloisomerization beilstein-journals.org
Enynyl estersGold(I) catalyst8- and 9-membered ring ethersCascade reaction involving isomerization and [3+2] cyclization mdpi.com

Besides palladium and gold, other transition metals like indium and cobalt have also been utilized in the synthesis of oxanes and related heterocycles. pku.edu.cn Indium-catalyzed reactions, for instance, have been employed for the intramolecular cyclization of homopropargyl azides to form pyrroles, showcasing indium's utility in heterocycle synthesis. researchgate.net Indium-mediated allylation of carbonyl compounds is another important transformation. acs.orgacs.org

Cobalt catalysts have been investigated for various synthetic transformations, including the synthesis of oxetanes and azetidines. researchgate.netnih.govrsc.orgresearchgate.netglobalauthorid.com While direct cobalt-catalyzed synthesis of this compound is not extensively documented, the principles of cobalt catalysis in forming C-O bonds suggest its potential applicability. For example, cobalt-catalyzed hydroformylation followed by reductive amination is a known method for producing nitrogen-containing heterocycles. nih.gov

Table 3: Applications of Indium and Cobalt in Heterocycle Synthesis
MetalReaction TypeSubstrateProductReference
Indium(III)Intramolecular CyclizationHomopropargyl azidesSubstituted pyrroles researchgate.net
CobaltSynthesis of Oxetanes-Oxetanes researchgate.net
CobaltCarbonylative CouplingAlkenes and aminesAmides nih.gov

Gold(I) Catalysis in Oxygen Heterocycle Formation

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality plays a key role. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. This approach has been successfully applied to the synthesis of chiral cyclic ethers. organic-chemistry.org For instance, a chiral auxiliary can direct the oxidative cyclization of a diene to form a cyclic ether with high stereoselectivity. organic-chemistry.org The use of bidentate directing groups containing a stereogenic unit can enable stereoselective C–H functionalization without the need for external chiral ligands, offering a powerful strategy for constructing sterically-hindered cyclic ethers. rsc.org The choice of the chiral auxiliary can significantly influence the diastereomeric ratio of the product. nih.gov

Diastereoselective and enantioselective syntheses are essential for producing enantiomerically pure compounds. osi.lv Diastereoselective approaches often involve the use of chiral substrates or reagents to favor the formation of one diastereomer over others. researchgate.net For example, a stereoselective halo-etherification of chiral enamides provides an effective route to halogenated cyclic ethers with good diastereoselectivity. nih.gov

Enantioselective synthesis focuses on the preferential formation of one enantiomer. This can be achieved through various strategies, including the use of chiral catalysts. uevora.ptnih.gov For example, chiral phosphoric acid has been used to catalyze asymmetric cycloadditions to produce highly functionalized 2,3-dihydrobenzofurans with excellent stereoselectivities. nih.gov Similarly, gold(I)-catalyzed cyclization of chiral α-hydrazino esters has been developed for the selective synthesis of chiral aza-proline derivatives. researchgate.net These principles can be extended to the enantioselective synthesis of this compound derivatives, providing access to specific, optically active isomers.

Table 4: Stereoselective Approaches to Cyclic Ethers
ApproachKey StrategyExampleStereochemical OutcomeReference
Chiral Auxiliary-MediatedTemporary incorporation of a chiral groupOxidative cyclization of a diene with a recoverable chiral auxiliaryHigh stereoselectivity organic-chemistry.org
Diastereoselective Halo-etherificationUse of chiral enamidesBromination of a chiral enamide to form a bromo-pyrandr of 9:1 nih.gov
Enantioselective CycloadditionUse of a chiral catalystAsymmetric [3 + 2] cycloaddition catalyzed by a binaphthalene-based chiral phosphoric acidGood to excellent stereoselectivities nih.gov

Control of Ring System Stereochemistry in Iodomethylated Pyrans

The stereoselective synthesis of substituted tetrahydropyrans, including those bearing an iodomethyl group, is a critical challenge in organic synthesis, particularly in the construction of complex natural products. Control over the relative and absolute stereochemistry of the pyran ring is paramount, and several strategies have been developed to achieve this. These methods often rely on intramolecular cyclization reactions where the stereochemical outcome is directed by the substrate's existing chirality, the reagents used, or the reaction mechanism.

Key strategies for stereocontrol in the formation of iodomethylated and related pyran systems include iodocyclization reactions and Prins-type cyclizations. researchgate.netresearchgate.net In these reactions, the geometry of the starting olefin, the nature of the catalyst, and the inherent stereocenters in the precursor all play crucial roles in dictating the final stereochemistry of the heterocyclic ring. pnas.orgorganic-chemistry.org

Iodocyclization Reactions

Iodocyclization, a form of iodoetherification, is a powerful method for constructing iodomethyl-substituted pyran rings with defined stereochemistry. acs.org The reaction involves the intramolecular attack of a hydroxyl group onto an alkene, activated by an electrophilic iodine source. The stereochemical outcome is often governed by the principles of stereoelectronic control in the transition state.

For instance, the synthesis of 6-(iodomethyl)-6-phenyltetrahydro-2H-pyran-2-one can be achieved through the iodocyclization of 5-phenylhex-5-enoic acid. rsc.org The use of chiral catalysts in conjunction with an iodine source like N-iodosuccinimide can induce asymmetry in the reaction, leading to the formation of one enantiomer in excess. rsc.org This demonstrates a reagent-based approach to stereocontrol.

Prins-Type Cyclizations

The Prins cyclization and its variants, such as the Prins-Ritter sequence, represent another robust strategy for the stereocontrolled synthesis of substituted tetrahydropyrans. researchgate.netresearchgate.net These reactions involve the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The resulting oxocarbenium ion intermediate undergoes intramolecular cyclization, and the stereochemistry of the product is highly dependent on the reaction conditions and the Lewis acid used. researchgate.netorganic-chemistry.org

In a notable example, the Prins-Ritter cyclization between p-tolualdehyde and hepta-1,6-dien-4-ol (B1294630) was studied using various Lewis acids to produce a 4-amidotetrahydropyran, a precursor that can lead to iodomethyltetrahydropyrans. researchgate.net The choice and amount of the Lewis acid catalyst were found to be critical for the reaction's efficiency and, by extension, its stereochemical pathway. researchgate.net

Table 1. Effect of Lewis Acid on Prins-Ritter Cyclization Yield researchgate.net
EntryLewis Acid (mol%)Acetonitrile (equivalents)Time (h)Yield (%)
1CeCl₃·7H₂O (20)324<10
2BF₃·Et₂O (20)32415
3Phosphomolybdic acid (20)324<10
4HBF₄ (20)324<10
5BF₃·Et₂O (20)102455
6BF₃·Et₂O (20)202465

Substrate-Directed Synthesis

In complex syntheses, such as that of the marine natural product phorboxazole A, the stereochemistry of the pyran ring is often established through substrate control. pnas.org In this approach, pre-existing stereocenters in an acyclic precursor guide the formation of new stereocenters during the ring-closing step. The synthesis of the 2,6-cis- and 2,6-trans-tetrahydropyranyl rings of phorboxazole A was accomplished using an iterative asymmetric allylation methodology to set the key stereocenters prior to cyclization. pnas.org For example, an R-homoallylic alcohol was used to selectively form a 2,6-cis-tetrahydropyran via internal displacement of a methanesulfonate, demonstrating how the substrate's configuration dictates the ring's relative stereochemistry. pnas.org

Advanced Applications of 3 Iodomethyl Oxane in Organic Synthesis

Role as Versatile Synthetic Intermediates

3-(Iodomethyl)oxane is widely recognized as a versatile synthetic intermediate primarily due to the high reactivity of the iodomethyl group. This functional group can be readily displaced by a variety of nucleophiles or engaged in organometallic coupling processes. This reactivity allows chemists to use this compound as a foundational scaffold, subsequently introducing diverse functionalities to build more complex target molecules. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making it more reactive and often allowing for transformations under milder conditions. This inherent reactivity is key to its role as a flexible precursor for a range of functionalized compounds.

Table 1: Reactivity of the Iodomethyl Group in this compound

Reaction Type Reagents/Catalysts Product Type Reference
Nucleophilic Substitution (SN2) Strong nucleophiles (e.g., NaN₃, KCN) Azides, Nitriles, etc.
Suzuki-Miyaura Coupling Pd catalysts (e.g., Pd(PPh₃)₄), Aryl boronic acids Aryl-substituted oxanes
Radical Reactions Radical initiators (e.g., AIBN), Trapping agents Carbon-carbon bond formation rsc.org
Direct Iodination Precursor I₂, Oxidizing agents Iodomethyl group introduction

Precursors for Functionalized Cyclic Ethers

While this compound is itself a functionalized cyclic ether, its primary role in this context is as a starting point for the synthesis of more elaborate cyclic ether systems. The iodomethyl group can be substituted by a nucleophile that contains a latent functional handle for a subsequent cyclization reaction, or it can be used to link the oxane moiety to another molecular fragment.

One powerful strategy involves the rearrangement and ring expansion of cyclic ethers to forge larger, more complex ether rings. clockss.org For instance, methodologies have been developed where a functionalized six-membered cyclic ether, analogous to a derivative of this compound, undergoes a smooth ring expansion to yield a seven-membered ether. clockss.org This type of transformation is invaluable in the synthesis of medium-sized rings, which are prevalent in many marine natural products. clockss.orgthieme-connect.com The synthesis of functionalized tetrahydrofurans, another important class of cyclic ethers, can be achieved through oxidative cyclization pathways where a reactive group, such as that derived from an iodomethyl precursor, can play a crucial role in the ring-forming step. nih.gov

The reactivity of this compound makes it an ideal building block for constructing a variety of more complex heterocyclic systems. researchgate.net

Furans: Substituted furans are core structures in numerous natural products and biologically active compounds. chemrxiv.org Iodine and iodinated compounds are frequently used in furan (B31954) synthesis. For example, iodine-catalyzed methods can convert appropriately substituted carbonyl compounds into furan derivatives under mild conditions. chemrxiv.orgvhu.edu.vn A reactive intermediate like this compound can be used to introduce the necessary side chain onto a precursor, which then undergoes an iodine-mediated cyclization to form the furan ring. Some synthetic routes even lead to the formation of iodinated furan products, such as 3-iodo-4-(iodomethyl)-2-methylfuran, which are themselves versatile intermediates for further functionalization. cardiff.ac.uk

Pyrans: The oxane ring of this compound is a saturated pyran (tetrahydropyran). matrix-fine-chemicals.com Its utility extends to the synthesis of more complex structures containing the pyran motif, such as dihydropyrans or fused pyran systems. chemrxiv.orgmdpi.com Iodine-catalyzed cyclization of γ-alkenyl ketones is an effective method for producing 3,4-dihydro-2H-pyran derivatives. chemrxiv.org this compound can be elaborated into such alkenyl ketone precursors through nucleophilic substitution followed by oxidation, thereby serving as a key starting material for these complex pyran systems.

Quinazolines: Quinazolines are nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry. uob.edu.lymdpi.com Iodine-mediated synthesis has been reported as an effective method for preparing N,4-disubstituted quinazoline (B50416) 3-oxides. mdpi.comnih.gov In such a synthesis, a precursor containing the oxane moiety, derived from this compound, could be reacted with an aminoaryl ketone oxime in the presence of iodine to facilitate the cyclization and formation of the quinazoline core. This approach allows the direct incorporation of the oxane ring into the final heterocyclic scaffold.

Application in the Construction of Natural Product Cores

The structural motifs derived from this compound are central to the architecture of many complex natural products, particularly those containing polycyclic ether frameworks. thieme-connect.comchemrxiv.org

A compelling example is found in the synthesis of the core structures of maitotoxin, a complex marine polycyclic ether. clockss.org A key strategy in this synthesis involves the rearrangement and ring expansion of a six-membered cyclic ether bearing a reactive side chain to form a seven-membered ether. This sequence was then repeated, using the newly formed seven-membered ether to construct a 6,7-membered bicyclic ether system that mirrors the ST- and XY-ring systems of the natural product. clockss.org A functionalized precursor like this compound is an ideal starting point for creating the initial reactive side chain needed for such a powerful ring-expansion strategy.

Furthermore, radical-mediated cyclizations are a powerful tool for constructing bicyclic cores of natural products. rsc.org The carbon-iodine bond in this compound is susceptible to homolytic cleavage to form a radical, which can then participate in intramolecular cyclizations to build complex ring systems, such as the bicyclo[3.3.1]nonane core found in various natural products. rsc.org

Strategies for Selective Functional Group Introduction

The primary utility of this compound lies in its capacity for the selective introduction of a wide range of functional groups. The iodomethyl moiety is a highly reactive electrophilic site that can be precisely targeted by various reagents, leaving other parts of the molecule untouched.

Nucleophilic substitution reactions (SN2) are the most straightforward application. Strong nucleophiles, such as sodium azide (B81097) (NaN₃) or potassium cyanide (KCN), can efficiently displace the iodide to introduce azide or nitrile functionalities, respectively. These groups can then be further transformed, for example, by reduction of the azide to an amine or hydrolysis of the nitrile to a carboxylic acid.

Transition metal-catalyzed cross-coupling reactions offer another powerful avenue for selective functionalization. In a Suzuki-Miyaura coupling, the iodomethyl group can be coupled with aryl or alkyl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form a new carbon-carbon bond. This method is highly selective and tolerates a wide range of functional groups, providing a direct route to append aryl or alkyl substituents to the oxane ring.

More advanced strategies allow for the introduction of specialized functional groups. For instance, N-F reagents like Selectfluor™ can be used in mediated reactions to introduce fluorine atoms or fluoroalkyl groups into organic molecules, processes where iodo-compounds can play a role as intermediates or mediators. organic-chemistry.orgchem-soc.si These modern synthetic methods provide highly chemoselective ways to create fluorinated analogues of complex molecules.

Table 2: Examples of Selective Functional Group Introduction

Functional Group Introduced Reagent/Reaction Type Resulting Structure Reference
Azide (-N₃) Sodium Azide (SN2) 3-(Azidomethyl)oxane
Cyano (-CN) Potassium Cyanide (SN2) 3-(Cyanomethyl)oxane
Aryl (e.g., -Phenyl) Phenylboronic Acid (Suzuki Coupling) 3-(Benzyl)oxane
Fluoroalkyl (-CF₃, etc.) Mediated fluorination (e.g., with Selectfluor™) Fluoroalkyl-substituted derivatives chem-soc.si

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Iodomethyl)oxane, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, halogen exchange using iodide salts (e.g., NaI or KI) with a bromomethyl or chloromethyl oxane precursor in polar aprotic solvents like acetonitrile at elevated temperatures (75–80°C) can yield the iodinated derivative . Reaction optimization should focus on solvent choice (e.g., acetonitrile vs. DMF), stoichiometric ratios of iodide, and reaction time to minimize side reactions like elimination. Purification often involves silica gel chromatography or HPLC with reversed-phase columns (e.g., YMC-Actus Triart C18) using acetonitrile/water gradients .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the iodomethyl group (δ ~3.2–3.5 ppm for CH2_2I) and oxane ring protons.
  • LCMS : To verify molecular ion peaks (e.g., m/z 212 [M+H]+^+) and assess purity.
  • HPLC : Retention time consistency under standardized conditions (e.g., MeCN/water with 0.1% formic acid) ensures batch reproducibility .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:

  • Solubility : Miscible in polar aprotic solvents (acetonitrile, DMF) but poorly soluble in water.
  • Stability : Light- and moisture-sensitive due to the C–I bond; requires storage in inert atmospheres at 2–8°C .
  • Reactivity : The iodomethyl group participates in SN2 reactions, making it prone to hydrolysis if exposed to aqueous bases or nucleophiles .

Advanced Research Questions

Q. How does the oxane ring’s steric environment influence the reactivity of the iodomethyl group in cross-coupling reactions?

  • Methodological Answer : The oxane ring imposes steric constraints that can slow SN2 reactions compared to linear alkyl iodides. To study this, kinetic analyses (e.g., monitoring reaction rates with varying nucleophiles like thiophenol or amines) under controlled conditions (solvent, temperature) are recommended. Computational modeling (DFT calculations) can further predict transition-state geometries and activation barriers . Contrast this with less hindered analogs (e.g., iodomethylcyclohexane) to isolate steric effects .

Q. What strategies resolve contradictions in reported yields for this compound-derived intermediates in multistep syntheses?

  • Methodological Answer : Yield discrepancies often arise from:

  • Competing Elimination : Use bulky bases (e.g., cesium carbonate) to favor substitution over elimination in alkylation steps .
  • Purification Losses : Optimize HPLC gradients or switch to size-exclusion chromatography for polar byproducts.
  • Side Reactions : Monitor intermediates via TLC or inline spectroscopy (e.g., ReactIR) to identify degradation pathways early .

Q. How can researchers design experiments to probe the regioselectivity of this compound in cycloaddition or ring-opening reactions?

  • Methodological Answer : Systematic variation of reaction partners can elucidate regioselectivity:

  • Cycloaddition : React with dienophiles (e.g., tetrazines) under thermal or photolytic conditions, analyzing products via 1^1H NMR or X-ray crystallography.
  • Ring-Opening : Test nucleophiles (e.g., amines, thiols) in protic vs. aprotic solvents to assess preferential attack at the iodomethyl vs. oxane oxygen sites. Isotopic labeling (e.g., 18^{18}O in the oxane) can track bond cleavage patterns .

Q. What advanced analytical techniques are critical for studying this compound’s degradation pathways under physiological conditions?

  • Methodological Answer : To model stability in biological systems:

  • Mass Spectrometry Imaging (MSI) : Track degradation products in tissue mimics.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish hydrolysis mechanisms (SN1 vs. SN2).
  • Microscopy : Monitor morphological changes in cellular assays when exposed to degradation byproducts .

Methodological Considerations Table

Aspect Recommendations References
Synthesis Optimization Use Cs2_2CO3_3 as base; acetonitrile solvent at 75°C for 1.5 hours.
Purification Reversed-phase HPLC (MeCN/water + 0.1% formic acid); YMC-Actus Triart C18 column.
Stability Storage Store in inert atmosphere (argon), dark conditions, 2–8°C.
Reactivity Screening Prioritize SN2 nucleophiles (e.g., azide, cyanide) in DMF at 50°C.

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